molecular formula C18H25N7 B12266708 N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12266708
M. Wt: 339.4 g/mol
InChI Key: CJCCBILCJQMJEB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a pyrimidine ring fused to a cyclopenta[d]pyrimidine moiety, connected via a piperazine ring. The presence of multiple nitrogen atoms and the fused ring system makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves several steps:

    Formation of the Cyclopenta[d]pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.

    Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Chemical Reactions Analysis

N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or piperazine rings. Common reagents include alkyl halides and amines.

    Cyclization: Further cyclization reactions can be induced to form additional fused ring systems, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Biology: It serves as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H25N7

Molecular Weight

339.4 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H25N7/c1-13-20-15-6-4-5-14(15)17(21-13)25-11-9-24(10-12-25)16-7-8-19-18(22-16)23(2)3/h7-8H,4-6,9-12H2,1-3H3

InChI Key

CJCCBILCJQMJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)N(C)C

Origin of Product

United States

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